Methyl 3-hydroxyphenethylcarbamate

Description

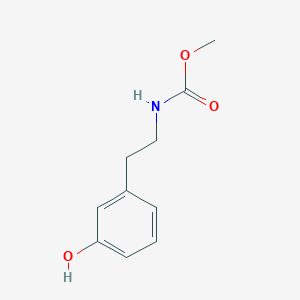

Methyl 3-hydroxyphenethylcarbamate (CAS: 939812-00-7) is a carbamate derivative featuring a phenethyl backbone substituted with a hydroxyl group at the 3-position of the aromatic ring and a methyl ester group on the carbamate functionality. Its molecular formula is inferred as C₁₀H₁₃NO₃ (molecular weight: 195.22 g/mol) based on its nomenclature. Carbamates are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry due to their stability and bioactivity.

Properties

IUPAC Name |

methyl N-[2-(3-hydroxyphenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)11-6-5-8-3-2-4-9(12)7-8/h2-4,7,12H,5-6H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOYIYPUYIIOFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl 3-Hydroxyphenylcarbamate

- Structure : Differs by replacing the methyl ester with an ethyl group (C₂H₅) and lacking the ethyl spacer between the aromatic ring and carbamate.

- Molecular Formula: C₉H₁₁NO₃ (MW: 181.19 g/mol).

- The absence of the phenethyl chain reduces steric bulk, which may affect binding interactions in biological systems .

3-Acetylphenyl Ethyl(Methyl)carbamate

- Structure : Contains an acetyl group (COCH₃) at the 3-position of the phenyl ring and a mixed ethyl-methyl substitution on the carbamate.

- Molecular Formula: C₁₂H₁₅NO₃ (MW: 221.25 g/mol).

- This compound is noted as a reference standard for Rivastigmine, a cholinesterase inhibitor, suggesting possible neuropharmacological applications .

Methyl (4-Chloro-3-(Trifluoromethyl)Phenyl)Carbamate

- Structure : Features a chloro-trifluoromethyl substitution on the aromatic ring.

- Molecular Formula: C₉H₇ClF₃NO₂ (MW: 253.61 g/mol).

- Key Features : The electron-withdrawing Cl and CF₃ groups enhance chemical stability and resistance to hydrolysis. Such substitutions are common in agrochemicals and pharmaceuticals to improve bioavailability and target specificity .

3-Hydroxy-2-Phenylpropyl Carbamate

- Structure : Incorporates a hydroxyl group on a propyl chain attached to a phenyl ring.

- Molecular Formula: C₁₀H₁₃NO₃ (MW: 195.22 g/mol).

- The hydroxyl group may participate in hydrogen bonding, influencing solubility and receptor interactions .

Physicochemical and Functional Comparisons

Table 1: Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 3-hydroxyphenethylcarbamate | 939812-00-7 | C₁₀H₁₃NO₃ | 195.22 | Phenethyl, 3-OH, methyl carbamate |

| Ethyl 3-hydroxyphenylcarbamate | Not available | C₉H₁₁NO₃ | 181.19 | Phenyl, 3-OH, ethyl carbamate |

| 3-Acetylphenyl ethyl(methyl)carbamate | 855300-09-3 | C₁₂H₁₅NO₃ | 221.25 | Phenyl, 3-acetyl, ethyl-methyl carbamate |

| Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | 19448-54-5 | C₉H₇ClF₃NO₂ | 253.61 | Phenyl, 4-Cl, 3-CF₃, methyl carbamate |

| 3-Hydroxy-2-phenylpropyl carbamate | 201215-90-9 | C₁₀H₁₃NO₃ | 195.22 | Propyl, 2-phenyl, 3-OH, carbamate |

Key Observations:

Lipophilicity : Compounds with alkyl chains (e.g., phenethyl or propyl) exhibit higher lipophilicity, favoring membrane penetration. The trifluoromethyl group in CAS 19448-54-5 further enhances this property .

Reactivity : Acetyl and trifluoromethyl groups increase electrophilicity, making these compounds more reactive in nucleophilic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.